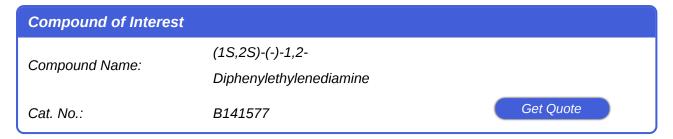


Application Notes and Protocols: Synthesis of (1S,2S)-(-)-1,2-Diphenylethylenediamine from Benzil

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-(-)-1,2-Diphenylethylenediamine, often abbreviated as (S,S)-DPEN, is a pivotal chiral diamine widely employed as a ligand and catalyst in asymmetric synthesis. Its C2-symmetric scaffold is fundamental in the preparation of numerous chiral catalysts, particularly for asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. The synthesis of enantiomerically pure (S,S)-DPEN is therefore of significant interest in academic and industrial research, especially in the development of pharmaceuticals where stereochemistry is critical.

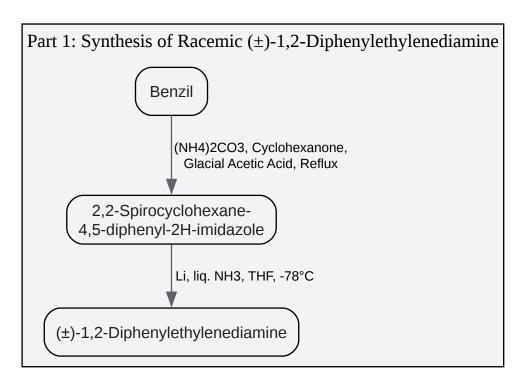
This document provides a detailed protocol for the synthesis of **(1S,2S)-(-)-1,2-Diphenylethylenediamine** starting from benzil. The procedure involves the initial synthesis of racemic (±)-1,2-diphenylethylenediamine, followed by a classical chiral resolution using L-(+)-tartaric acid to isolate the desired (1S,2S)-enantiomer.

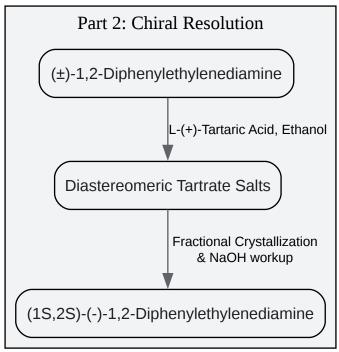
Overall Synthesis Workflow

The synthesis is a multi-step process that begins with the formation of an imidazole intermediate from benzil, followed by its reduction to the racemic diamine. The final and crucial



step is the resolution of the enantiomers.





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Caption: Overall workflow for the synthesis of (1S,2S)-(-)-DPEN from benzil.



Part 1: Synthesis of Racemic (±)-1,2-Diphenylethylenediamine

This part of the synthesis involves two main steps: the formation of a key imidazole intermediate and its subsequent reduction to the racemic diamine.

Experimental Protocol 1A: Synthesis of 2,2-Spirocyclohexane-4,5-diphenyl-2H-imidazole

This protocol is adapted from a procedure found in Organic Syntheses.[1][2]

- Apparatus Setup: In a 2-liter three-necked round-bottom flask, equip a mechanical stirrer and a reflux condenser.
- Charging the Flask: To the flask, add glacial acetic acid (1.0 L), benzil (158 g, 0.75 mol), ammonium acetate (400 g), and cyclohexanone (80 mL, 0.77 mol).[1]
- Reaction: Stir the mixture and heat it to reflux for 1.5 hours.
- Precipitation: While the mixture is still hot, pour it into 3 L of vigorously stirred water.
- Cooling and Crystallization: Allow the mixture to cool to room temperature overnight to facilitate the crystallization of the product.
- Isolation and Drying: Collect the crystals by filtration. Wash the collected solid four times with 300 mL of water. Crush the crystals in a mortar and dry them under reduced pressure to yield the imidazole intermediate.

Experimental Protocol 1B: Reduction to (±)-1,2-Diphenylethylenediamine

This procedure involves the use of lithium metal in liquid ammonia, which requires careful handling and a dry, inert atmosphere.[1][2]

 Apparatus Setup: In a 2-liter four-necked round-bottom flask, equip a mechanical stirrer, a thermometer, and a dry ice condenser.



- Initial Setup: Add the imidazole from the previous step (72.0 g, 0.250 mol) to the flask. Flush the flask with argon and add tetrahydrofuran (THF, 400 mL). Stir the mixture until all the solid has dissolved.
- Cooling and Ammonia Addition: Cool the flask to -78 °C using a dry ice/acetone bath.
 Introduce gaseous ammonia through the dry ice condenser until the liquid volume increases by approximately 400 mL.[1]
- Reduction: Slowly add lithium wire (6.94 g, 1.00 mol) in small pieces, ensuring the internal temperature does not exceed -65 °C. Stir the deep blue solution for 30 minutes.
- Quenching: Slowly add ethanol (30 mL) to quench the reaction, followed by the careful addition of solid ammonium chloride (70 g).
- Workup: Remove the cooling bath and allow the mixture to warm to 0 °C. Carefully add 400 mL of water. The mixture is then subjected to an acid-base extraction to isolate the racemic diamine.
- Extraction: Transfer the solution to a separatory funnel and add 300 mL of 2 N aqueous hydrochloric acid. Vigorously stir the biphasic mixture for 1 hour. Add 500 mL of water and separate the phases. Wash the organic phase with 150 mL of water. Combine the aqueous phases and extract with 300 mL of dichloromethane. Carefully treat the aqueous solution with 300 mL of 2 N aqueous sodium hydroxide and extract four times with 150 mL of methylene chloride.
- Final Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic (±)-1,2-diphenylethylenediamine.

Part 2: Chiral Resolution of (±)-1,2-Diphenylethylenediamine

The separation of the enantiomers is achieved by fractional crystallization of the diastereomeric tartrate salts.

Experimental Protocol 2: Resolution with L-(+)-Tartaric Acid



This protocol is a standard method for resolving racemic 1,2-diphenylethylenediamine.[1][2]

- Dissolution of Diamine: In a 1-liter round-bottom flask equipped with a mechanical stirrer,
 dissolve the racemic diamine (42.5 g, 0.200 mol) in 230 mL of ethanol by heating to 70 °C.[2]
- Preparation of Tartaric Acid Solution: In a separate flask, prepare a hot (70 °C) solution of L-(+)-tartaric acid (30.0 g, 0.200 mol) in 230 mL of ethanol.[2]
- Salt Formation: Slowly add the hot tartaric acid solution to the diamine solution. The tartrate salts will precipitate immediately.
- Crystallization: Cool the mixture to room temperature. Collect the crystals by filtration, wash them twice with 60 mL of ethanol, and dry under reduced pressure.
- Recrystallization for Purity: To achieve high optical purity, perform repeated recrystallizations.
 Dissolve the collected solids in 230 mL of boiling water, add 230 mL of ethanol, and allow the solution to cool slowly to room temperature. Collect the crystals by filtration, wash with 40 mL of ethanol, and dry under reduced pressure. Repeat this recrystallization process two more times.[1][2]
- Liberation of the Free Diamine: To obtain the free (1S,2S)-(-)-1,2-diphenylethylenediamine, treat the pure tartrate salt with aqueous sodium hydroxide and extract with a suitable organic solvent like dichloromethane. Dry the organic extracts, filter, and remove the solvent under reduced pressure to yield the final product.

Data Summary

The following table summarizes the typical yields and purity at each key stage of the synthesis.

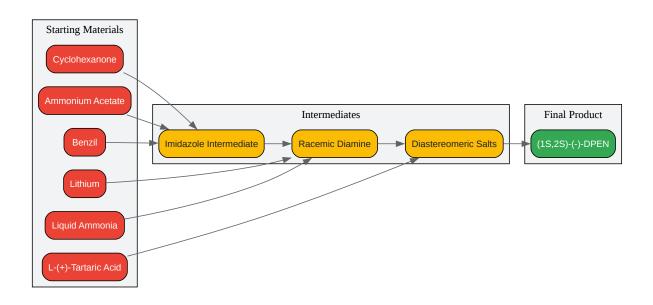


Step	Product	Starting Material (mol)	Product (g)	Yield (%)	Purity/No tes	Referenc e
1A: Imidazole Synthesis	2,2- Spirocyclo hexane- 4,5- diphenyl- 2H- imidazole	0.75 (from Benzil)	205–210	95–97	Crystalline solid	[1]
1B: Reduction	(±)-1,2- Diphenylet hylenediam ine	0.250 (from Imidazole)	42.5	~80	Racemic mixture	[2]
2: Chiral Resolution (after 3 recrystalliz ations)	(1S,2S)- diamine-L- (+)-tartrate salt	0.200 (from Racemic Diamine)	23–25	63–69	Colorless crystals	[1][2]
Final Product (after liberation from salt)	(1S,2S)- (-)-1,2- Diphenylet hylenediam ine	-	-	>98	Optical Purity (ee) > 98%	[1]

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final enantiopure product.





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Caption: Key reagents and intermediates in the synthesis of (1S,2S)-(-)-DPEN.

Concluding Remarks

The synthesis of **(1S,2S)-(-)-1,2-Diphenylethylenediamine** from benzil via racemic synthesis and subsequent chiral resolution is a well-established and reliable method. While it involves hazardous reagents like lithium in liquid ammonia, the procedure is robust and provides high yields of the desired enantiomer with excellent optical purity. For researchers in drug development and asymmetric catalysis, mastering this synthesis provides access to a critical chiral building block for a wide array of applications.



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